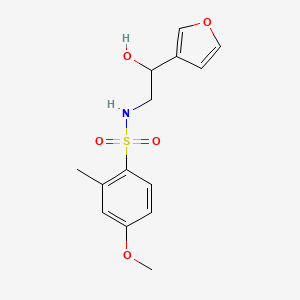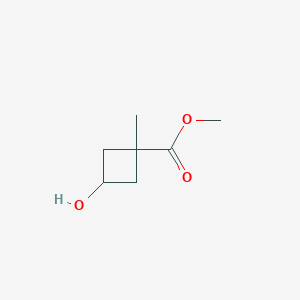![molecular formula C17H15BrN2O4 B2963183 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034272-06-3](/img/structure/B2963183.png)
2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. These include a bromo group, a methoxy group, a furo[2,3-c]pyridin-6(7H)-yl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The benzamide and pyridine rings provide a rigid, planar structure, while the bromo and methoxy groups may add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The bromo group is typically quite reactive and could be involved in various substitution reactions. The amide group might participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Antipsychotic Agents
Research has explored the synthesis and properties of benzamide derivatives as potential antipsychotic agents, investigating their antidopaminergic properties. Studies, such as that by Högberg et al. (1990), have identified compounds with preferential inhibition of hyperactivity components, indicating a lower tendency to induce extrapyramidal side effects, which are common drawbacks of traditional antipsychotics. This research contributes to understanding the structure-activity relationships necessary for the development of safer antipsychotic medications (Högberg et al., 1990).
Antiviral Activity
Compounds structurally related to the specified chemical have been evaluated for their antiviral activity. For instance, Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showing significant inhibitory activity against retroviruses, highlighting the potential of these compounds as antiretroviral agents (Hocková et al., 2003).
Neuroleptic Activity
Investigations into benzamide derivatives for neuroleptic activity have yielded insights into their potential use in treating psychosis. Studies by Iwanami et al. (1981) on cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds have shown significant promise due to their potent antistereotypic activity compared to conventional treatments like haloperidol (Iwanami et al., 1981).
Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl derivatives, such as those studied by Abu‐Hashem et al. (2020), has demonstrated their potential as anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects, suggesting their utility in managing pain and inflammation (Abu‐Hashem et al., 2020).
Serotonin and Dopamine Receptor Antagonists
A series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides derived from benzamides have been prepared and evaluated for their binding affinity for dopamine D(2) and serotonin 5-HT(3) receptors. This research, as presented by Hirokawa et al. (2003), aims to develop compounds with dual antagonistic activity, which could serve as effective treatments for conditions like emesis by targeting both receptor types (Hirokawa et al., 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c1-23-12-2-3-14(18)13(10-12)16(21)19-6-8-20-7-4-11-5-9-24-15(11)17(20)22/h2-5,7,9-10H,6,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFSYXHLRHHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2963100.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2963101.png)

![4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2963104.png)

![4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2963106.png)
![9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963107.png)
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963109.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2963116.png)
![N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2963119.png)
